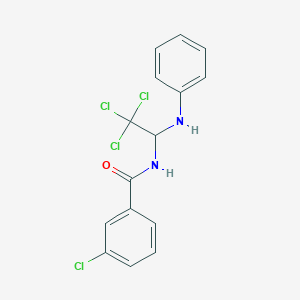

N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide

Description

N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is a benzamide derivative characterized by a trichloroethylamine-aniline backbone and a 3-chlorobenzoyl group. Its structure combines a highly substituted ethylamine moiety with a chloro-substituted aromatic system, making it a versatile scaffold for pharmacological and synthetic chemistry applications. The compound is synthesized via nucleophilic substitution reactions starting from N-(1,2,2,2-tetrachloroethyl)benzamides, followed by amination with arylamines (e.g., aniline derivatives) . Electrochemical reduction at controlled cathodic potentials is often employed to achieve selective monodechlorination, ensuring precise functionalization .

Properties

Molecular Formula |

C15H12Cl4N2O |

|---|---|

Molecular Weight |

378.1 g/mol |

IUPAC Name |

N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide |

InChI |

InChI=1S/C15H12Cl4N2O/c16-11-6-4-5-10(9-11)13(22)21-14(15(17,18)19)20-12-7-2-1-3-8-12/h1-9,14,20H,(H,21,22) |

InChI Key |

JQMBNNLFHSDNHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-(1-anilino-2,2,2-trichloroethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced, especially at the trichloroethyl group, to form dichloroethyl or monochloroethyl derivatives.

Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dichloroethyl or monochloroethyl derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: While specific medical applications of this compound are not well-documented, benzamide derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer activities. This compound could potentially be explored for similar therapeutic effects.

Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through its amide and anilino groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The trichloroethyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Substituents on the Benzamide Ring

- 3-Chloro vs. 3-Nitro Substitution: N-(1-((anilinocarbothioyl)amino)-2,2,2-trichloroethyl)-3-nitrobenzamide () replaces the 3-chloro group with a nitro (-NO₂) group. This substitution significantly alters electronic properties, increasing electrophilicity and redox activity. The nitro derivative exhibits enhanced reactivity in metal-catalyzed C–H functionalization due to its stronger electron-withdrawing effects . N-(Benzothiazol-2-yl)-3-chlorobenzamide () introduces a benzothiazole ring instead of an anilino group, improving coordination chemistry applications. The sulfur and nitrogen atoms in benzothiazole enable chelation with transition metals like Co(II), facilitating catalytic and antimicrobial activity .

Modifications to the Trichloroethyl-Aniline Backbone

- Azo and Thiadiazole Derivatives: 3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide () incorporates an azo (-N=N-) group, enabling photochemical applications and dye-sensitized solar cell research. The extended conjugation system enhances light absorption in the visible spectrum . N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides () feature a thiadiazole ring, which confers antimicrobial and antitumor properties. The sulfur-rich heterocycle improves binding to biological targets like EGFR kinases .

Key Findings :

- The allyl thiourea derivative () demonstrates superior cytotoxicity (IC₅₀ = 8.7 μM) compared to the target compound, likely due to enhanced membrane permeability from the thiourea group .

- The tetrahydrobenzothiophene analog () shows potent antiviral activity (EC₅₀ = 0.45 μM), attributed to hydrophobic interactions with viral protease active sites .

Physicochemical Properties

Notable Trends:

Biological Activity

N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trichloroethyl group attached to an aniline moiety and a chlorobenzamide structure. This unique configuration is believed to contribute to its biological activity through interactions with various biomolecules.

The biological activity of this compound is thought to involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

- Receptor Modulation : It is hypothesized that the compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- Redox Activity : The presence of the trichloroethyl group may facilitate redox reactions that are crucial for its biological effects .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For instance:

- In vitro Studies : Research demonstrated that the compound exhibited cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Animal Models : In rodent models of inflammation, this compound significantly reduced markers of inflammation such as cytokines and prostaglandins. This suggests a potential therapeutic role in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers treated human breast cancer cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Mechanism

A study conducted on mice with induced paw edema showed that administration of the compound resulted in a marked reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced tissue damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.